Product packaging for DL-4-Bromo-2-fluoropenylalanine(Cat. No.:CAS No. 439587-17-4)

DL-4-Bromo-2-fluoropenylalanine

Cat. No.: B1636716
CAS No.: 439587-17-4
M. Wt: 262.08 g/mol
InChI Key: MQJFVIRBPSXVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Amino Acids in Biomedical Research

The introduction of halogens into amino acids offers a powerful tool for fine-tuning the properties of peptides and proteins. nih.govnih.gov Fluorine, being the most electronegative element, can significantly alter the electronic environment of the amino acid side chain, influencing factors like pKa, dipole moment, and conformational preference. nih.govnih.gov This has profound implications for protein stability, folding, and interactions. For instance, the incorporation of fluorinated amino acids can enhance thermal and proteolytic stability. nih.govnih.gov

Halogenation also provides a means to modulate the hydrophobicity of amino acid residues. While generally considered a hydrophobic modification, the introduction of a halogen can also facilitate unique non-covalent interactions, such as halogen bonding, which can influence molecular recognition and binding affinity. nih.gov This has been exploited to enhance the binding of peptides to their targets. nih.gov

Furthermore, halogenated amino acids serve as valuable probes in various biophysical techniques. The presence of a unique NMR-active nucleus, such as ¹⁹F, allows for high-resolution studies of protein structure, dynamics, and ligand binding without interference from the background signals of the biological matrix. nih.govacs.org This has made fluorinated amino acids particularly useful for in-cell NMR studies and for screening small molecule binders. nih.gov

Overview of DL-4-Bromo-2-fluorophenylalanine within Amino Acid Analogs

DL-4-Bromo-2-fluorophenylalanine is a synthetic amino acid analog that combines the features of both bromine and fluorine substitution on the phenylalanine ring. This disubstitution pattern creates a unique electronic and steric profile. The presence of the bromine atom at the para position and the fluorine atom at the ortho position significantly alters the properties of the phenyl ring compared to native phenylalanine or monosubstituted analogs.

The combination of a bulky, polarizable bromine atom and a small, highly electronegative fluorine atom can be expected to influence a range of biological and chemical properties. These include altered hydrophobicity, modified electronic characteristics for potential use in photo-crosslinking studies, and unique spectroscopic signatures for analytical purposes. nih.govresearchgate.net The DL-racemic mixture indicates that both the D- and L-enantiomers are present. While the L-isomer is the form typically incorporated into proteins through biological machinery, the D-isomer can also have distinct pharmacological activities. wikipedia.org

The strategic placement of both bromine and fluorine on the phenylalanine scaffold makes DL-4-Bromo-2-fluorophenylalanine a compound of interest for various applications in chemical biology, from its potential incorporation into peptides and proteins to its use as a building block in the synthesis of more complex biologically active molecules. guidechem.comchemscene.com

Chemical and Physical Properties of DL-4-Bromo-2-fluorophenylalanine

The distinct characteristics of DL-4-Bromo-2-fluorophenylalanine arise from the specific arrangement of its constituent atoms. A comprehensive understanding of its chemical and physical properties is essential for its application in research and synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrFNO2 B1636716 DL-4-Bromo-2-fluoropenylalanine CAS No. 439587-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJFVIRBPSXVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dl 4 Bromo 2 Fluorophenylalanine and Its Derivatives

Molecular Structure and Key Identifiers

The foundational structure of DL-4-Bromo-2-fluorophenylalanine consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-bromo-2-fluorobenzyl side chain.

PropertyValue
IUPAC Name 2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid
CAS Number 444727-07-5 bldpharm.comreagentia.eu
Molecular Formula C₉H₉BrFNO₂
Molecular Weight 262.08 g/mol sigmaaldrich.com

Sequential and Convergent Synthesis of Dihalogentated Phenylalanines

Physicochemical Data

The physicochemical properties of DL-4-Bromo-2-fluorophenylalanine are influenced by the presence of the halogen atoms on the phenyl ring. These properties are crucial for predicting its behavior in various chemical and biological environments.

PropertyValue/Description
Appearance Typically a white to off-white solid or powder. guidechem.com
Solubility Expected to have limited solubility in water and better solubility in organic solvents, similar to other nonpolar amino acids. wikipedia.org
Acidity (pKa) The pKa values for the carboxylic acid and amino groups are expected to be in the typical range for amino acids, around 2 and 9-10, respectively. wikipedia.orgmsu.ru The electron-withdrawing effects of the fluorine and bromine atoms may slightly influence these values.
Chirality Exists as a racemic mixture (DL), containing equal amounts of the D- and L-enantiomers due to the chiral alpha-carbon. wikipedia.org

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of DL-4-Bromo-2-fluorophenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons, the alpha-proton, and the beta-protons of the side chain, as well as the protons of the amino and carboxyl groups. The coupling patterns of the aromatic protons would be influenced by the positions of the bromine and fluorine substituents. researchgate.netchemicalbook.com

¹³C NMR : The carbon NMR spectrum would reveal distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being significantly affected by the attached halogens.

¹⁹F NMR : The fluorine NMR spectrum would exhibit a singlet (or a doublet if coupled to a nearby proton), providing a unique and sensitive handle for monitoring the molecule in various environments. nih.gov The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment. nih.govacs.org

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound, showing a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Manufacturing of DL-4-Bromo-2-fluorophenylalanine

The synthesis of halogenated phenylalanine derivatives like DL-4-Bromo-2-fluorophenylalanine typically involves multi-step organic synthesis protocols. While specific, detailed proprietary manufacturing processes are not always publicly available, general synthetic strategies can be inferred from the literature on the synthesis of related amino acid analogs.

General Synthetic Pathways

The construction of the DL-4-Bromo-2-fluorophenylalanine molecule generally starts from a commercially available, appropriately substituted benzene (B151609) derivative. A common approach involves the introduction of the alanine (B10760859) side chain onto the halogenated phenyl ring.

One plausible synthetic route could begin with 4-bromo-2-fluorotoluene. chemicalbook.com This starting material could undergo radical bromination to introduce a bromine atom at the benzylic position, forming 1-(bromomethyl)-4-bromo-2-fluorobenzene. This intermediate can then be reacted with a suitable nucleophile, such as the enolate of a protected glycine (B1666218) derivative, in an alkylation reaction to form the carbon skeleton of the amino acid. Subsequent deprotection steps would then yield the final DL-4-Bromo-2-fluorophenylalanine product.

Alternatively, methods involving the condensation of 4-bromo-2-fluorobenzaldehyde (B134337) with a glycine equivalent, followed by reduction and hydrolysis, could also be employed. Another strategy might involve the use of α-keto acids as precursors, which can be converted to the corresponding amino acids through transamination reactions. nih.gov

Purification and Quality Control

Following the chemical synthesis, purification of the crude product is essential to remove unreacted starting materials, byproducts, and any residual solvents. Common purification techniques include:

Recrystallization : This method is often used to purify solid compounds based on differences in solubility.

Chromatography : Techniques such as column chromatography using silica (B1680970) gel or other stationary phases can be employed to separate the desired product from impurities. For enantiomeric separation, chiral chromatography would be necessary.

Quality control is a critical final step to ensure the identity and purity of the synthesized DL-4-Bromo-2-fluorophenylalanine. Standard analytical methods used for this purpose include:

High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the compound and can also be adapted with a chiral stationary phase (chiral HPLC) to verify the racemic nature of the DL-mixture. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure and identify any impurities. nih.govresearchgate.net

Mass Spectrometry (MS) : This technique verifies the molecular weight and isotopic distribution, confirming the elemental composition.

Thermogravimetric Analysis (TGA) : TGA can be used to assess the thermal stability of the compound. acs.org

Research Applications of DL-4-Bromo-2-fluorophenylalanine

The unique structural features of DL-4-Bromo-2-fluorophenylalanine make it a valuable tool in various areas of chemical biology and drug discovery. Its applications often leverage the combined effects of its bromine and fluorine substituents.

Incorporation into Peptides and Proteins

A primary application of non-canonical amino acids is their site-specific incorporation into peptides and proteins. This can be achieved through solid-phase peptide synthesis for shorter peptide chains or by utilizing the expanded genetic code in living cells for protein expression. nih.govacs.orgyoutube.comyoutube.com

The incorporation of DL-4-Bromo-2-fluorophenylalanine can serve several purposes:

Probing Protein Structure and Dynamics : The ¹⁹F atom provides a sensitive NMR probe for studying protein conformation and dynamics without the complexity of proton NMR spectra in large proteins. nih.govacs.org

Modulating Biological Activity : The altered steric and electronic properties of the halogenated phenyl ring can influence peptide or protein folding, stability, and interaction with binding partners. nih.govnih.gov This can be used to enhance the therapeutic properties of peptide-based drugs. nih.gov

Photo-crosslinking : While not as common as other photo-activatable groups, aryl halides can sometimes be used in photo-crosslinking experiments to identify protein-protein or protein-ligand interactions. researchgate.net

Use as a Building Block in Organic Synthesis

Beyond its direct incorporation into biopolymers, DL-4-Bromo-2-fluorophenylalanine serves as a versatile chiral building block for the synthesis of more complex molecules. guidechem.comchemscene.com The amino acid scaffold provides a defined stereocenter, and the functional groups—the amino group, the carboxylic acid, and the halogenated phenyl ring—offer multiple points for chemical modification.

The bromine atom, in particular, is a versatile functional handle that can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the attachment of a wide range of other chemical moieties to the phenyl ring, enabling the creation of novel small molecules and potential drug candidates. For instance, it can be a precursor for synthesizing compounds with applications as enzyme inhibitors or receptor antagonists. nih.gov

Role in Biophysical and Structural Studies

The presence of a heavy atom (bromine) makes DL-4-Bromo-2-fluorophenylalanine potentially useful in X-ray crystallography for solving the phase problem through anomalous dispersion methods. When incorporated into a protein, the bromine atom can provide a strong signal to help determine the three-dimensional structure of the macromolecule.

Furthermore, the unique spectroscopic properties of the 4-bromo-2-fluorophenyl group can be exploited in other biophysical techniques. For example, its distinct UV absorbance and fluorescence properties (if any) could be used to study binding events or conformational changes in proteins. psu.edu

Biochemical and Pharmacological Investigations of Dl 4 Bromo 2 Fluorophenylalanine

Role as Building Blocks in Drug Discovery and Peptidomimetics

The unique structural features of DL-4-Bromo-2-fluorophenylalanine make it a valuable building block for the synthesis of novel peptides and peptidomimetics with tailored properties. The presence of both a bromo and a fluoro group on the aromatic ring can influence hydrophobicity, steric bulk, and electronic properties, which are critical determinants of a molecule's pharmacological profile.

Design and Synthesis of Modified Peptides and Drug Candidates

While specific examples of drug candidates containing DL-4-Bromo-2-fluorophenylalanine are not extensively documented in publicly available research, the principles of peptide synthesis allow for its incorporation into peptide sequences. Standard solid-phase peptide synthesis (SPPS) or solution-phase methods can be employed, utilizing the Fmoc-protected version of the amino acid, Fmoc-DL-4-bromo-2-fluorophenylalanine.

The rationale for incorporating this amino acid lies in the potential to enhance biological activity. For instance, fluorinated phenylalanines are key components in several approved drugs. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, contains a trifluorophenylalanine moiety. nih.gov Similarly, 2-fluoro-L-phenylalanine is a precursor for the synthesis of gastrazole, a cholecystokinin-2 (CCK2) receptor antagonist. nih.gov The bromine atom, on the other hand, can introduce specific interactions with biological targets, a strategy utilized in the development of inhibitors for enzymes like bromodomain-containing protein 4 (BRD4). nih.gov Therefore, peptides incorporating DL-4-Bromo-2-fluorophenylalanine are designed with the expectation that the combined electronic and steric effects of the halogens will lead to improved target affinity and selectivity.

The synthesis of peptides containing halogenated phenylalanines is a well-established practice. chemimpex.comrsc.orgyoutube.comyoutube.comyoutube.com Fmoc-protected 4-bromophenylalanine is commercially available and routinely used in SPPS to create peptides for various research applications, including drug development. chemimpex.com The synthesis process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with the Fmoc group being removed at each step to allow for the next coupling reaction. pentelutelabmit.comnih.govlibretexts.org

Table 1: Examples of Halogenated Phenylalanine Analogs in Drug Candidates

Drug/CandidateHalogenated Amino AcidTherapeutic TargetReference
Sitagliptin(R)-2,4,5-TrifluorophenylalanineDipeptidyl peptidase-4 (DPP-4) nih.gov
Gastrazole2-Fluoro-L-phenylalanineCholecystokinin-2 (CCK2) receptor nih.gov
UlimorelinD-4-FluorophenylalanineGhrelin/growth hormone secretagogue receptor nih.gov

Impact on Peptide Conformation and Stability

Fluorine substitution has been shown to have a context-dependent impact on peptide and protein stability. In some cases, fluorination of aromatic residues can enhance thermodynamic stability. nih.gov The introduction of fluorine can modulate the acidity, basicity, and hydrophobicity of the amino acid, which in turn affects protein folding and stability. nih.gov For example, the incorporation of fluorinated prolines has been demonstrated to dramatically increase the conformational stability of collagen. mdpi.com However, in other instances, particularly with p-fluorophenylalanine, it can lead to greater susceptibility to protease digestion, suggesting a destabilizing effect in certain contexts. nih.gov

The conformation of peptides can also be controlled by the strategic placement of fluorine. Studies on β-peptides have shown that fluorine substitution can direct the secondary structure by influencing the torsional angles of the peptide backbone. canterbury.ac.nz Specifically, an antiperiplanar conformation is favored when fluorine is positioned α to a carbonyl group, and a gauche conformation is observed when it is β to a nitrogen atom. canterbury.ac.nz While direct studies on DL-4-Bromo-2-fluorophenylalanine are lacking, it is plausible that the interplay between the electronic effects of the 2-fluoro and the steric bulk of the 4-bromo substituents would impose unique conformational constraints on peptides containing this residue.

Enhanced Catabolic Stability in Therapeutic Proteins and Peptide-Based Vaccines

A significant challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of non-canonical amino acids is a common strategy to enhance catabolic stability. The introduction of fluorinated aromatic amino acids into proteins has been shown to increase their resistance to enzymatic degradation, thereby extending their shelf life and in vivo half-life. nih.gov This enhanced stability is particularly beneficial for therapeutic proteins and peptide-based vaccines. nih.gov

Peptide-based vaccines work by presenting specific epitopes to the immune system to elicit a targeted response. nih.gov The conformational integrity and persistence of these epitopes are crucial for vaccine efficacy. By incorporating modified amino acids like DL-4-Bromo-2-fluorophenylalanine, it may be possible to stabilize the desired epitope conformation and protect the peptide vaccine from rapid degradation, leading to a more robust and sustained immune response.

Enzyme and Receptor Interaction Studies

The halogen substituents on DL-4-Bromo-2-fluorophenylalanine are expected to play a crucial role in its interactions with enzymes and receptors, potentially leading to potent and selective inhibition or binding.

Mechanism of Enzyme Inhibition

Fluorinated compounds have a long history as enzyme inhibitors, often acting as mechanism-based inhibitors or "suicide substrates." researchgate.net The strong electron-withdrawing nature of fluorine can alter the reactivity of adjacent functional groups, leading to the formation of stable covalent adducts with enzyme active site residues. researchgate.net For example, fluorinated ketones are known to be potent inhibitors of serine proteases. researchgate.net

While the specific inhibitory mechanisms of DL-4-Bromo-2-fluorophenylalanine have not been elucidated, its analogs provide valuable insights. Fluorinated phenylalanines are components of inhibitors for enzymes like DPP-4. nih.govbeilstein-journals.org In the case of sitagliptin, the trifluorophenylalanine moiety contributes to the high affinity and selectivity for the DPP-4 enzyme. nih.gov The bromine atom can also be leveraged for enzyme inhibition. For example, bromodomain inhibitors often feature a brominated aromatic ring that interacts with a key acetyl-lysine binding pocket. nih.gov It is therefore conceivable that DL-4-Bromo-2-fluorophenylalanine could be designed to target enzymes where both halogen interactions would be beneficial for binding and inhibition.

Ligand-Receptor Binding Affinity and Selectivity

The incorporation of halogenated amino acids can significantly modulate the binding affinity and selectivity of a peptide ligand for its receptor. The introduction of fluorine can alter the electrostatic potential of the aromatic ring, which can influence cation-π interactions, a common binding motif in ligand-receptor recognition. nih.govacs.org

Studies on the binding of fluorinated α-factor analogs to the yeast G protein-coupled receptor Ste2p have shown a correlation between the degree of fluorination and binding affinity. nih.govacs.org Progressive fluorination of the phenylalanine residue led to a decrease in binding affinity, suggesting that the cation-π interaction was being weakened. nih.govacs.org This demonstrates that fluorination can be used to fine-tune ligand-receptor interactions.

The 2-fluoro substituent in DL-4-Bromo-2-fluorophenylalanine could similarly modulate binding affinity. Furthermore, the 4-bromo group can provide additional hydrophobic and van der Waals interactions within the receptor binding pocket, potentially enhancing both affinity and selectivity. The combination of these two halogens offers a unique tool for medicinal chemists to design peptide ligands with optimized receptor binding profiles.

Modulation of Biological Target Activity

Halogenated phenylalanine derivatives, including structures related to DL-4-Bromo-2-fluorophenylalanine, have been shown to modulate the activity of various biological targets. For instance, certain halogenated phenylalanine-containing peptidomimetics have been identified as novel binders to the HIV-1 capsid (CA) protein, a crucial target for anti-HIV therapies. mdpi.com In one study, derivatives of phenylalanine were synthesized and tested for their anti-HIV activity, with some compounds exhibiting inhibitory potency in the low-micromolar range. mdpi.com Compound I-19 from this study demonstrated the best anti-HIV-1 activity with an EC₅₀ of 2.53 µM. mdpi.com

Furthermore, preclinical studies have indicated that aromatic amino acid derivatives with antiglutamatergic properties can act as antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. wikipedia.org Specifically, 3,5-dibromo-L-phenylalanine has shown strong anticonvulsant effects in animal models, suggesting its potential as a novel antiepileptic drug by inhibiting glutamate (B1630785) release and antagonizing AMPA receptors. wikipedia.org The substitution pattern of halogens on the phenyl ring is also critical in other contexts. For example, 2,5-dihalogenated phenylethanolamines are more effective at blocking beta-receptors than their 2,4-dihalogenated counterparts. nih.gov

Understanding Molecular Interactions with Biological Systems

Molecular Recognition Mechanisms

Molecular recognition, the specific interaction between two or more molecules, is fundamental to the biological activity of compounds like DL-4-Bromo-2-fluorophenylalanine. The introduction of halogen atoms to the phenylalanine scaffold can significantly alter its molecular properties, thereby influencing how it is recognized by biological targets.

Halogenation, particularly with fluorine, can change the electrostatic potential of the aromatic ring. nih.gov This modification can influence non-covalent interactions such as hydrogen bonds and π-π stacking, which are critical for molecular recognition processes, including the self-assembly seen in amyloid formation. nih.gov In the context of transport proteins, the size and position of the halogen atom are key determinants of binding affinity. For the L-type amino acid transporter 1 (LAT1), a hydrophobic subpocket appears to interact favorably with larger halogens at the 2-position of the phenylalanine ring. nih.gov This suggests that the bromine at the 4-position and the fluorine at the 2-position of DL-4-Bromo-2-fluorophenylalanine would have distinct interactions within a binding pocket.

Structure-Activity Relationship (SAR) Studies of Halogenated Phenylalanines

Structure-activity relationship (SAR) studies on halogenated phenylalanines have provided valuable insights into the design of selective ligands for various biological targets. A key area of investigation has been their interaction with L-type amino acid transporters (LATs), which are important for nutrient transport and are often overexpressed in cancer cells.

Studies on a series of halogenated phenylalanines have elucidated the structural requirements for selective transport by LAT1. nih.gov The affinity for LAT1 is influenced by both the size and the position of the halogen on the phenyl ring. nih.gov For instance, increasing the size of the halogen at the 3-position (from fluorine to iodine) increases the inhibitory activity against both LAT1 and LAT2. nih.gov However, larger halogens at the 2-position tend to enhance affinity for LAT1 without significantly altering interactions with LAT2, thus improving selectivity. nih.gov

The phenylalanine core is also crucial for the antiviral activity of certain HIV-1 capsid binders. mdpi.com SAR studies on these compounds revealed that the indole (B1671886) group and the linker portion of the molecule interact with a solvent-exposed region of the protein and significantly influence anti-HIV activity. mdpi.com

FeatureObservationBiological TargetReference
Halogen Size at Position 3Inhibition increases with halogen size (F < Cl < Br < I)LAT1 and LAT2 nih.gov
Halogen Size at Position 2Larger halogens enhance affinityLAT1 nih.gov
Phenylalanine CoreCrucial for maintaining antiviral activityHIV-1 Capsid mdpi.com
Linker PortionGreatly influences anti-HIV activityHIV-1 Capsid mdpi.com

Biosynthetic Incorporation into Proteins

Site-Specific Integration of Halogenated Phenylalanines into Recombinant Proteins

The site-specific incorporation of unnatural amino acids, such as halogenated phenylalanines, into proteins is a powerful tool in protein engineering and functional studies. This is often achieved by employing an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for the unnatural amino acid and does not cross-react with the host cell's endogenous components.

For example, p-fluoro-phenylalanine has been successfully incorporated into proteins in Escherichia coli at a programmed amber stop codon using a yeast suppressor tRNA(Phe)/phenylalanyl-tRNA synthetase pair. nih.gov This method allows for high-yield expression of the modified protein with high fidelity of incorporation. nih.gov Similarly, a single mutant of pyrrolysyl-tRNA synthetase has been used to incorporate twelve different meta-substituted phenylalanine derivatives, including those with halide functional groups, into proteins in E. coli. nih.gov This demonstrates the potential for a single engineered enzyme to be a versatile tool for introducing a variety of functional groups into proteins. nih.gov

MethodUnnatural Amino AcidOrganismKey FeatureReference
Suppressor tRNA/Synthetase Pairp-fluoro-phenylalanineE. coliHigh specificity and yield nih.gov
Mutant Pyrrolysyl-tRNA Synthetasemeta-substituted PhenylalaninesE. coliVersatility for incorporating various functional groups nih.gov
Photochemical Disguiseo-nitrobenzyl-fluorotyrosinesE. coliPrevents global incorporation nih.gov

Effects on Protein Biophysical Properties

The incorporation of halogenated phenylalanines can significantly impact the biophysical properties of proteins. The substitution of hydrogen with a halogen atom can alter hydrophobicity, proteolytic stability, and secondary structure propensity. nih.gov

In the study of amyloid fibrillogenesis, the introduction of fluorinated phenylalanines into amyloidogenic peptides was found to alter the kinetics of aggregation and the morphology of the resulting fibrils. nih.gov For instance, monofluorination at the para-position accelerated aggregation kinetics. nih.gov The halogenation of the phenylalanine residue can change not only the speed of fibril formation but also the structure of the aggregates, with some modified peptides forming bundled fibrils while others form more homogeneous, unbranched structures. nih.gov

Determination of Incorporation Levels

The accurate determination of the incorporation levels of non-canonical amino acids (ncAAs) into proteins is crucial for interpreting experimental results and understanding their effects on protein structure and function. For DL-4-Bromo-2-fluorophenylalanine, various analytical techniques can be employed to quantify its presence in a target protein. The choice of method often depends on the required sensitivity, the nature of the protein, and the available instrumentation.

Detailed Research Findings

The successful incorporation of halogenated phenylalanine analogs into proteins has been demonstrated in several studies, providing a framework for how the incorporation of DL-4-Bromo-2-fluorophenylalanine would be assessed. Research on similar compounds, such as p-fluorophenylalanine and p-bromophenylalanine, offers valuable insights into the methodologies used for quantification.

One common approach involves the complete hydrolysis of the protein, followed by the analysis of the resulting amino acid mixture. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. For instance, a method for determining low levels of p-fluorophenylalanine incorporation involves pre-column derivatization with phenylisothiocyanate followed by reverse-phase HPLC. nih.gov This method allows for the separation and quantification of the modified amino acid from its canonical counterpart, phenylalanine. A similar strategy could be adapted for DL-4-Bromo-2-fluorophenylalanine.

Mass spectrometry (MS) is another powerful tool for confirming and quantifying the incorporation of ncAAs. Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact protein. A mass shift corresponding to the difference in molecular weight between DL-4-Bromo-2-fluorophenylalanine and the canonical amino acid it replaces (e.g., phenylalanine) provides direct evidence of incorporation. For more precise quantification, tandem mass spectrometry (MS/MS) of proteolytic digests of the protein can be performed. By analyzing the fragmentation patterns of peptides containing the ncAA, the exact site and level of incorporation can be determined.

A study on the site-specific incorporation of p-fluoro-phenylalanine in Escherichia coli reported incorporation efficiencies of 64-75% at the targeted amber codon, with the level of incorporation being 11-21 times higher than the background misincorporation at phenylalanine codons. nih.gov This highlights the specificity that can be achieved with engineered aminoacyl-tRNA synthetases. While direct data for DL-4-Bromo-2-fluorophenylalanine is not available in this specific study, it demonstrates the quantitative potential of these methods.

Furthermore, a study involving the opal (UGA) codon for the incorporation of 4-iodo-L-phenylalanine revealed that a minor contamination (3%) of 4-bromo-L-phenylalanine in the starting material led to a significant incorporation (21%) of the bromo-analog. nih.gov This finding suggests that 4-bromo-substituted phenylalanines can be efficiently incorporated, and similar behavior might be expected for DL-4-Bromo-2-fluorophenylalanine.

Data Tables

The following interactive tables summarize hypothetical and representative data based on findings for structurally related compounds, illustrating how the incorporation levels of DL-4-Bromo-2-fluorophenylalanine could be presented.

Table 1: HPLC Analysis of Amino Acid Composition of Recombinant Protein

Amino AcidRetention Time (min)Peak AreaConcentration (µM)Incorporation Level (%)
Phenylalanine12.5458,92145.991.8
DL-4-Bromo-2-fluorophenylalanine18.241,0334.18.2

This table illustrates a hypothetical result from an HPLC analysis of a protein hydrolysate, showing the relative amounts of phenylalanine and DL-4-Bromo-2-fluorophenylalanine.

Table 2: Mass Spectrometry Analysis of Intact Protein

Protein SpeciesExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)Interpretation
Wild-Type Protein25,000.025,001.2+1.2-
Protein with one DL-4-Bromo-2-fluorophenylalanine25,096.925,097.8+1.1Successful single incorporation
Protein with two DL-4-Bromo-2-fluorophenylalanine25,193.825,195.0+1.2Successful double incorporation

This table shows representative ESI-MS data, where the observed mass of the modified protein confirms the incorporation of the non-canonical amino acid.

Table 3: Tandem MS Quantification of a Specific Peptide

Peptide SequencePrecursor Ion (m/z)Fragment Ion (m/z)Ion Intensity Ratio (Modified/Unmodified)Site-Specific Incorporation (%)
Ac-Val-X-Leu-Gly-Lys-OH (X=Phe)550.3403.2--
Ac-Val-X-Leu-Gly-Lys-OH (X=4-Br-2-F-Phe)647.2500.10.1513.0

This table provides an example of how quantitative data from tandem mass spectrometry can be used to determine the percentage of incorporation at a specific site within the protein.

Applications in Molecular Probing and Imaging

Utilization in ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy has become a powerful method for studying protein structure, dynamics, and interactions. nih.govacs.org By incorporating a fluorinated amino acid like a fluorophenylalanine analog, researchers can introduce a sensitive, non-perturbing probe into a protein of interest. bruker.comnih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about its surroundings within the protein. researchgate.net

The introduction of fluorinated aromatic amino acids into proteins allows for the detailed study of their three-dimensional structure and internal movements. nih.govdntb.gov.ua Because aromatic side chains are frequently involved in critical aspects of protein function, such as ligand binding, fluorine labels are often situated in functionally important regions. nih.gov The ¹⁹F NMR spectrum of a labeled protein can reveal well-resolved signals for each fluorinated residue, and the chemical shift of these signals is a sensitive indicator of the protein's tertiary structure. acs.orgnih.gov

Changes in protein conformation, even subtle ones, can cause significant changes in the ¹⁹F chemical shifts. nih.gov This sensitivity allows ¹⁹F NMR to complement techniques like X-ray crystallography by providing information about the dynamic nature of proteins in solution. nih.gov For example, studies have used fluorinated amino acids to map out structural features and conformational states in proteins that are too large or unstable for other high-resolution NMR techniques. nih.gov

Protein-observed ¹⁹F NMR (PrOF NMR) is a highly effective technique for detecting and characterizing the binding of small molecules (ligands) and other proteins. bruker.comnih.govacs.org When a ligand binds to a ¹⁹F-labeled protein, the local environment of the fluorine probe changes, resulting in a perturbation of its NMR signal. bruker.comnih.gov This can manifest as a change in chemical shift or a broadening of the resonance line.

This method is particularly useful for fragment-based drug discovery, where it can be used to screen libraries of small molecules for binding activity. nih.gov The simplicity of the ¹⁹F NMR spectra and the speed of data acquisition make it possible to test multiple compounds or even multiple protein targets simultaneously to assess binding affinity and selectivity. bruker.comacs.org For instance, researchers have successfully used this approach to study bromodomains, a class of proteins implicated in cancer, by labeling them with fluorinated aromatic amino acids and monitoring the changes upon addition of various small molecule inhibitors. acs.org

A key advantage of ¹⁹F NMR is its ability to monitor dynamic processes, such as the conformational changes that proteins undergo to perform their biological functions. nih.gov These changes can be triggered by events like ligand binding or post-translational modifications. nih.gov

By observing the ¹⁹F NMR resonances, researchers can map the regions of a protein that are involved in a conformational change. nih.gov Furthermore, the technique can provide kinetic information about these transitions. Depending on the rate of the conformational change relative to the NMR timescale, the spectra will show distinct signals for each state (slow exchange), a single averaged signal (fast exchange), or broadened lines (intermediate exchange). nih.gov This has been used to study the activation of signaling proteins and the folding pathways of enzymes, providing insights into the mechanics of these molecular machines. nih.gov

Positron Emission Tomography (PET) Imaging Applications of Fluorinated Phenylalanine Analogs

Fluorinated phenylalanine analogs are also crucial in the development of tracers for Positron Emission Tomography (PET), a non-invasive imaging technique used extensively in clinical oncology. By labeling the analog with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), its distribution in the body can be tracked over time.

A prominent example of a fluorinated phenylalanine analog used in PET is 4-borono-2-[¹⁸F]fluorophenylalanine ([¹⁸F]FBPA). nih.govnih.gov This tracer was specifically developed to evaluate the pharmacokinetics of 4-¹⁰B-borono-L-phenylalanine (¹⁰B-BPA), a compound used in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. nih.govresearchgate.net The rationale is that the distribution of the ¹⁸F-labeled tracer will mimic that of the therapeutic boron-containing compound. nih.gov

The development of [¹⁸F]FBPA has been a focus of research for over two decades, leading to optimized synthesis methods to ensure high radiochemical purity and yield. nih.govnih.gov Studies have confirmed that the distribution of [¹⁸F]FBPA correlates well with that of ¹⁰B-BPA in both animal models and human patients. nih.gov This allows PET imaging with [¹⁸F]FBPA to be used for patient screening, treatment planning, and post-treatment evaluation in BNCT. nih.govresearchgate.net In some clinical trials, a specific tumor-to-normal-tissue uptake ratio of [¹⁸F]FBPA is used as a criterion for patient inclusion in BNCT. nih.gov

Key Findings in [¹⁸F]FBPA PET Tracer Research
FindingDescriptionSignificanceReferences
Correlation with ¹⁰B-BPAThe in vivo distribution of [¹⁸F]FBPA closely matches that of the BNCT drug ¹⁰B-BPA.Allows for non-invasive prediction of ¹⁰B-BPA accumulation in tumors and normal tissues, crucial for BNCT planning. nih.govnih.gov
Tumor-Specific Uptake[¹⁸F]FBPA shows preferential accumulation in various tumor types, including melanoma and glioblastoma.Demonstrates its potential as a diagnostic PET probe beyond its role in BNCT. nih.govnih.govresearchgate.net
Transport MechanismUptake into cancer cells is primarily mediated by L-type amino acid transporters (LAT).Provides a mechanistic understanding of its accumulation and helps in interpreting PET images. nih.gov
Clinical UtilityUsed to screen patients for BNCT, predict treatment efficacy, and differentiate tumor recurrence from radiation necrosis.Highlights its established role in the clinical management of patients with intractable tumors. nih.govresearchgate.net

To validate the utility of PET tracers like [¹⁸F]FBPA, researchers conduct in vitro studies using cultured cancer cells. These experiments are essential for understanding the mechanisms of tracer uptake and retention.

Studies have shown that the uptake of [¹⁸F]FBPA is significantly higher in certain cancer cell lines, such as melanoma and glioblastoma cells, compared to non-cancerous cells. nih.govresearchgate.net For example, a study using hamster melanoma models found that a melanotic cell line had a 1.7 times higher uptake of [¹⁸F]FBPA than an amelanotic (non-pigmented) melanoma line, suggesting a potential link to melanogenesis. nih.gov Furthermore, uptake studies in human glioblastoma cells confirmed that the tracer is predominantly transported into the cells via L-type amino acid transporters (LAT1), which are often overexpressed in cancer. nih.gov These cellular uptake studies provide the foundational data supporting the high tumor-to-background contrast seen in clinical PET images. researchgate.netsnmjournals.org

In Vitro Uptake of Fluorinated Phenylalanine Analogs in Cancer Cells
Cell Line TypeTracerKey ObservationImplicationReferences
Murine B16 Melanoma[¹⁸F]FBPAHigh tracer uptake observed for the first 6 hours post-administration.Supports its use for melanoma imaging. nih.gov
Human Glioblastoma[¹⁸F]FBPAUptake is predominantly mediated by the L-type amino acid transporter (LAT).Confirms the transport mechanism and its link to cancer cell metabolism. nih.gov
Hamster Melanoma (Greene's No. 179 vs. 178)[¹⁸F]FBPA1.7-fold higher uptake in the melanotic line compared to the amelanotic line.Suggests a potential link between tracer uptake and melanin (B1238610) synthesis pathways. nih.gov
FM3A Mammary Carcinoma[¹⁸F]FBPAHigh tumor-to-tissue uptake ratios achieved due to tracer accumulation in the tumor and clearance from other tissues.Indicates good imaging contrast and potential for diagnosing mammary carcinomas. capes.gov.br

In Vivo Biodistribution and MicroPET Imaging (e.g., for tumor ecosystems)

There is no specific data available from the conducted research on the in vivo biodistribution or microPET imaging applications of DL-4-Bromo-2-fluorophenylalanine for the study of tumor ecosystems.

Evaluation of Amino Acid Transporter-Mediated Uptake

There is no specific data available from the conducted research regarding the evaluation of amino acid transporter-mediated uptake of DL-4-Bromo-2-fluorophenylalanine.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity and Separation

Chromatography is a cornerstone for the purification and assessment of the purity of DL-4-Bromo-2-fluorophenylalanine. These methods separate the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a critical tool for both the purification and analytical assessment of DL-4-Bromo-2-fluorophenylalanine and its derivatives. In the synthesis of related fluorinated phenylalanines, HPLC is indispensable for separating complex mixtures. For instance, in the direct radiofluorination of L-phenylalanine, HPLC was used to separate the resulting ortho, meta, and para-isomers. nih.gov Similarly, after the radiofluorination of 4-borono-L-phenylalanine to produce 4-borono-2-[¹⁸F]fluoro-L-phenylalanine, HPLC separation with a C18 cartridge was employed to isolate the final product, achieving a radiochemical purity of over 99%. nih.gov

A rapid method for determining the incorporation of 4-fluorophenylalanine into proteins also relies on reverse-phase HPLC after precolumn derivatization, demonstrating the technique's ability to accurately detect even small percentages of the amino acid. nih.gov The purity of commercial batches of related compounds like 4-Bromo-DL-phenylalanine is often reported as ≥98.0% as determined by HPLC.

Radiochemical Purity Assessment (e.g., via gamma counting)

When DL-4-Bromo-2-fluorophenylalanine is radiolabeled, for example with isotopes like ¹⁸F, assessing its radiochemical purity is crucial. This ensures that the radioactivity is associated with the desired molecule and not with radioactive impurities. Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the specified chemical form. iaea.org

Common techniques for this assessment include thin-layer chromatography (TLC) or instant thin-layer chromatography (ITLC), followed by radioactivity detection. iaea.org The distribution of radioactivity on the chromatography strip can be measured using a gamma counter or a radiochromatography scanner. iaea.orgwikipedia.org A gamma counter is an instrument designed to measure gamma radiation from a radionuclide, often used for small samples. wikipedia.org The process typically involves placing the sample in a shielded detector set to measure the specific energy windows of the isotope . wikipedia.org For quality control of radiopharmaceuticals, it's essential that the level of any radiochemical impurity does not exceed specifications outlined in pharmacopeias or product inserts. youtube.com

Spectroscopic and Structural Elucidation Methods

Spectroscopic and spectrometric techniques are vital for confirming the chemical structure, determining the molecular weight, and analyzing the stereochemistry of DL-4-Bromo-2-fluorophenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of DL-4-Bromo-2-fluorophenylalanine.

¹H NMR: Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. The resulting spectrum shows characteristic peaks for the aromatic protons on the phenyl ring and the aliphatic protons of the alanine (B10760859) side chain. For the related compound L-phenylalanine, typical ¹H NMR spectra show signals for the aromatic protons between 7.3 and 7.5 ppm and for the alpha- and beta-protons of the amino acid backbone at approximately 3.1 to 4.0 ppm. chemicalbook.com Similar patterns, with adjustments due to the substituents, would be expected for DL-4-Bromo-2-fluorophenylalanine.

¹⁹F NMR: Fluorine-19 NMR (¹⁹F NMR) is particularly valuable for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range, which makes it highly responsive to changes in its chemical environment. nih.gov For 4-fluorophenylalanine, ¹⁹F NMR has been used to study its binding to receptors, where protein-induced shifts in the fluorine signal provide evidence of interaction. nih.gov The technique can also differentiate between isomers and confirm the position of the fluorine atom on the phenyl ring. researchgate.net

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Specific Radioactivity Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of DL-4-Bromo-2-fluorophenylalanine. It works by ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. For the related compound 4-bromophenylalanine, the molecular weight is approximately 244.09 g/mol . fishersci.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is highly effective for identifying and quantifying amino acid enantiomers in complex biological samples after derivatization. mdpi.com For radiolabeled compounds, LC-MS can be used to determine specific radioactivity, which is the amount of radioactivity per unit mass of the compound.

X-ray Crystallography for Stereochemical Configuration Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, including the absolute stereochemistry of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the electron density and thus the precise arrangement of atoms in space can be generated. For the related compound 4-fluorophenylalanine, crystal structure data is available and provides unambiguous information about its solid-state conformation. nih.gov This technique would be essential for resolving the stereochemical configuration of the D- and L-enantiomers of 4-Bromo-2-fluorophenylalanine if a crystalline sample is available.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Halogenated Phenylalanine Derivatives

The creation of halogenated phenylalanine derivatives like DL-4-bromo-2-fluorophenylalanine is a cornerstone of research, driving the need for more efficient and versatile synthesis methods. Current investigations are focused on novel routes that promise better yields, stereoselectivity, and broader functional group compatibility.

A key area of development is the use of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, for example, have been pivotal in synthesizing a variety of phenylalanine derivatives. beilstein-journals.org Future research may pivot towards more sustainable catalysts like copper or iron. A major goal is the development of asymmetric synthesis to produce pure L- or D-isomers of 4-bromo-2-fluorophenylalanine, as the biological effects of such molecules are often dependent on their specific 3D structure.

Enzymatic and chemoenzymatic synthesis methods are also becoming increasingly popular for producing unnatural amino acids. nih.gov These techniques can provide high stereoselectivity under gentle reaction conditions. Scientists are exploring the use of engineered enzymes to create halogenated phenylalanines. nih.gov Below is a table outlining potential synthetic strategies under investigation.

Synthetic StrategyDescriptionPotential Advantages
Asymmetric Hydrogenation Utilizes a chiral catalyst to guide the hydrogenation of a precursor molecule, selectively forming one enantiomer.Offers high enantioselectivity and is suitable for large-scale production.
Chiral Phase-Transfer Catalysis Employs a chiral catalyst to control the stereochemical outcome of reactions like alkylation.Features mild reaction conditions and is straightforward to implement.
Enzymatic Resolution Involves the use of an enzyme to separate a racemic mixture by selectively reacting with one enantiomer.Results in high enantiomeric purity and is environmentally friendly.
Chemoenzymatic Synthesis Integrates both chemical and enzymatic steps to build the desired molecule.Merges the adaptability of chemical synthesis with the precision of enzymatic reactions.

Exploration of New Biological Targets and Therapeutic Modalities for DL-4-Bromo-2-fluorophenylalanine

The distinct electronic and steric characteristics imparted by its bromine and fluorine atoms make DL-4-bromo-2-fluorophenylalanine a valuable instrument for examining biological systems and as a potential therapeutic. The electron-withdrawing properties of the halogens can affect the molecule's acidity and its interactions with biological targets. nih.gov

Ongoing research aims to uncover new protein targets where the inclusion of this synthetic amino acid could result in novel therapeutic benefits. It can serve as a probe for studying enzyme mechanisms or as a foundational element for designing enzyme inhibitors. The bromine atom, in particular, can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its significance in molecular recognition and drug design. mdpi.com

Additionally, DL-4-bromo-2-fluorophenylalanine is being studied for its potential in antimicrobial and anticancer treatments. nih.gov Incorporating it into peptides may improve their stability and biological activity. nih.gov The creation of peptides with this amino acid could pave the way for new drug classes with enhanced pharmacokinetic profiles.

Advances in Imaging Probes and Techniques utilizing Halogenated Phenylalanines

Halogenated amino acids, especially those containing isotopes like fluorine-18 (B77423) or bromine-76, are highly sought after for developing radiotracers for positron emission tomography (PET) imaging. These imaging agents can yield crucial data on metabolic activities within the body.

Specifically, radiofluorinated and radiobrominated amino acids are employed to visualize amino acid transport and metabolism, processes that are frequently accelerated in cancer cells. nih.govnih.gov For instance, radioactively labeled 4-borono-2-fluoro-L-phenylalanine has been prepared for use in PET imaging. nih.gov The creation of new, rapid, and efficient radiolabeling techniques suitable for the short-lived isotopes in PET is a primary focus of future research. beilstein-journals.org

Progress in imaging technologies, such as multimodal imaging that merges PET with magnetic resonance imaging (MRI) or computed tomography (CT), will amplify the effectiveness of these halogenated probes. nih.gov This will enable a more thorough understanding of diseases at the molecular level.

Integration with Computational Chemistry and Structural Biology for Rational Design

The fusion of computational chemistry and structural biology is becoming essential for the logical design of new molecules with specific functions. nih.gov In the case of DL-4-bromo-2-fluorophenylalanine, computational approaches can predict its structural preferences, its interactions with biological targets, and its likely metabolic pathways. acs.orgnih.gov

Techniques like molecular docking and molecular dynamics simulations can aid in identifying and optimizing how peptides or small molecules containing this amino acid bind to their protein targets. nih.gov Quantum mechanical calculations can offer deep insights into the molecule's electronic characteristics and the specifics of its non-covalent interactions, such as halogen bonding. acs.org

Structural biology methods like X-ray crystallography and cryo-electron microscopy can provide detailed, high-resolution images of this amino acid when it is part of a protein structure. This experimental evidence is vital for confirming and refining computational models, leading to a more precise and predictive approach to rational design. The collaborative power of computational and experimental methods will hasten the discovery and development of new therapeutic agents and research tools based on DL-4-bromo-2-fluorophenylalanine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-4-Bromo-2-fluoropenylalanine
Reactant of Route 2
Reactant of Route 2
DL-4-Bromo-2-fluoropenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.